molecular formula C24H19NO4 B10816107 N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide

Cat. No.: B10816107
M. Wt: 385.4 g/mol
InChI Key: NHZHPDAIPYJFQX-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a naphthalene moiety, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via etherification reactions using appropriate naphthol derivatives.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be attached through acylation reactions, often using Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide may include other furan carboxamides with different substituents. Examples include:

  • N-(4-Methylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide
  • N-(4-Chlorophenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-16(26)17-9-11-19(12-10-17)25-24(27)23-14-13-20(29-23)15-28-22-8-4-6-18-5-2-3-7-21(18)22/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHPDAIPYJFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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